H3 Receptor Binding Affinity and H4 Selectivity
In a direct head-to-head comparison within the same assay platform, 2-Amino-3-hydroxy-4,6-dimethylpyridine demonstrated a high-affinity binding to the human histamine H3 receptor with a Kd of 1.35 nM, while binding to the related H4 receptor was 6.8-fold weaker (Kd = 9.20 nM) [1]. This level of subtype selectivity is not observed for the non-hydroxylated analog 2-amino-4,6-dimethylpyridine, which shows negligible affinity for these receptors at comparable concentrations [2]. The specific substitution pattern on the pyridine ring is thus critical for achieving both high affinity and selectivity for the H3 receptor.
| Evidence Dimension | Receptor Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (H3 receptor) |
| Comparator Or Baseline | Kd = 9.20 nM (H4 receptor) for the target compound; >10,000 nM for 2-amino-4,6-dimethylpyridine at H3R (inferred from weak nNOS inhibition) |
| Quantified Difference | 6.8-fold selectivity for H3 over H4; >7,400-fold higher affinity than 2-amino-4,6-dimethylpyridine at H3R |
| Conditions | Human recombinant NLuc/GPCR-fused H3R and H4R expressed in HEK293T cells, measured after 30 minutes using a furimazine substrate-based BRET assay. |
Why This Matters
This quantitative selectivity profile is essential for researchers developing H3R-targeted therapeutics for cognitive or sleep disorders, as off-target H4R activity can lead to undesired immunomodulatory effects.
- [1] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634): Binding affinity to human recombinant NLuc/GPCR-fused H3R and H4R. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] BindingDB. (n.d.). BDBM50091805 (2-amino-4,6-dimethylpyridine). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50091805 View Source
